molecular formula C10H12N2 B3050597 1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)- CAS No. 27257-18-7

1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-

Cat. No.: B3050597
CAS No.: 27257-18-7
M. Wt: 160.22 g/mol
InChI Key: ZLXXGCGRNLCQDN-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)- (CAS 86847-74-7) is a 7-azaindole derivative with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 174.247 . Its structure features a pyrrolopyridine core substituted with an isopropyl group at the 2-position. This compound belongs to a class of nitrogen-fused heterocycles known for their pharmacological versatility, including anticancer, anticonvulsant, and kinase inhibitory activities .

Properties

IUPAC Name

2-propan-2-yl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7(2)9-6-8-4-3-5-11-10(8)12-9/h3-7H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXXGCGRNLCQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(N1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949987
Record name 2-(Propan-2-yl)-1H-pyrrolo[2,3-b]pyridinato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27257-18-7
Record name 1H-Pyrrolo(2,3-b)pyridine, 2-isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027257187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Propan-2-yl)-1H-pyrrolo[2,3-b]pyridinato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)- (CAS Number: 271-63-6) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition effects, supported by data tables and relevant research findings.

  • Chemical Formula: C10H12N2
  • Molecular Weight: 160.22 g/mol
  • IUPAC Name: 1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-
  • CAS Registry Number: 271-63-6

Anticancer Activity

Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives in cancer treatment. A notable study synthesized several nortopsentin analogues based on this scaffold, demonstrating significant efficacy against diffuse malignant peritoneal mesothelioma (DMPM). The compounds exhibited:

  • Mechanism of Action: Inhibition of cyclin-dependent kinase 1 (CDK1), leading to reduced cell proliferation and induction of apoptosis.
  • Synergistic Effects: The combination of these derivatives with paclitaxel resulted in enhanced cytotoxicity and apoptosis in DMPM cells.

Table 1: Efficacy of Pyrrolo[2,3-b]pyridine Derivatives in DMPM Models

CompoundTumor Volume Inhibition (%)Apoptotic Response
1f58Yes
3f75Yes
1l65Yes

The derivatives were administered intraperitoneally in mouse models, showing well-tolerated doses with significant tumor volume reductions and complete responses in some cases .

Enzyme Inhibition

Another study identified the inhibition of TNIK (TRAF2 and NCK-interacting kinase) by various pyrrolo[2,3-b]pyridine compounds. The most potent inhibitors had IC50 values below 1 nM and demonstrated concentration-dependent inhibition of IL-2 secretion. This suggests potential applications in modulating immune responses .

Table 2: TNIK Inhibition Potency of Pyrrolo[2,3-b]pyridine Compounds

Compound IDIC50 (nM)IL-2 Secretion Inhibition (%)
Compound A<185
Compound B<570
Compound C<1050

Antimicrobial Activity

The antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives have also been explored. Certain compounds demonstrated good activity against various bacteria and fungi without exhibiting toxicity towards VERO cells. This opens avenues for developing new antimicrobial agents based on this scaffold .

Study on Nortopsentin Analogues

In a comprehensive study published in PubMed, researchers synthesized new derivatives of nortopsentin based on the pyrrolo[2,3-b]pyridine structure. These analogues were tested against DMPM and showed promising results in reducing tumor growth through apoptotic pathways .

Discovery of TNIK Inhibitors

A series of compounds were screened for TNIK inhibition capabilities. The findings indicated that these derivatives could serve as valuable therapeutic agents for conditions mediated by TNIK activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrrolopyridine derivatives are highly sensitive to substituent type and position. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name Substituent(s) Key Properties/Activities References
1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)- 2-isopropyl Base scaffold for kinase inhibitors (e.g., FGFR, TNIK); moderate lipophilicity
2-tert-Butyl-1H-pyrrolo[2,3-b]pyridine 2-tert-butyl Increased steric bulk; potential for enhanced target binding but reduced solubility
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 5-CF₃ Enhanced kinase inhibition (FGFR1) via hydrogen bonding with G485 residue
3-[2-(5-Fluoro-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine 3-thiazolyl-indolyl Antitumor activity (CDK1 inhibition); induces apoptosis in mesothelioma models
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid 2-carboxylic acid High synthetic yield (95%); no direct pharmacological data reported

Key Observations :

  • Substituent Position : The 2-position substituent (e.g., isopropyl, tert-butyl) modulates lipophilicity and steric interactions, influencing target binding .
  • Electron-Withdrawing Groups : The 5-CF₃ group in FGFR inhibitors enhances activity by forming hydrogen bonds with kinase residues .
  • Hybrid Scaffolds : Thiazolyl-indolyl derivatives (e.g., compound 1f in ) demonstrate multitargeted antitumor effects, combining kinase inhibition and apoptotic induction.

Pharmacological Activities

Key Findings :

  • Kinase Inhibition : The 5-CF₃ derivative exhibits sub-100 nM potency against FGFR1, outperforming the base 2-isopropyl scaffold .
  • Toxicity : The parent 7-azaindole scaffold shows moderate acute toxicity (LD₅₀ = 490 mg/kg in mice), while hybrid derivatives (e.g., thiazolyl-indolyl) display cytotoxicity at lower doses .

Q & A

Basic: What are the common synthetic routes for preparing 1H-Pyrrolo[2,3-b]pyridine derivatives such as 2-(1-methylethyl)-substituted analogs?

Methodological Answer:
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step processes. For analogs with alkyl substituents like 2-(1-methylethyl)-, key steps include:

  • Cyclocondensation reactions : Combining amino-pyrrole precursors with active methylene compounds under acidic conditions to form the fused pyrrolo-pyridine core .
  • Functional group modifications : Introducing substituents via nucleophilic substitution or alkylation. For example, alkyl groups can be added using alkyl halides in the presence of bases like KOH and phase-transfer catalysts (e.g., Bu₄N⁺HSO₄⁻) .
  • Optimization : Reaction conditions (temperature, solvent, catalyst) are adjusted to improve yield and purity. NMR and mass spectrometry (MS) are used to confirm intermediate structures .

Basic: Which spectroscopic techniques are critical for characterizing 1H-Pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and verify molecular connectivity. For example, the 2-(1-methylethyl) group shows distinct methyl splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for detecting impurities .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., NH stretches in the pyrrole ring) .
  • Elemental Analysis : Validates purity and empirical formula .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of 1H-Pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors?

Methodological Answer:
SAR studies focus on:

  • Core Modifications : The 1H-pyrrolo[2,3-b]pyridine scaffold acts as a hinge binder in kinase targets (e.g., FGFR1). Substituents at positions 2 and 5 influence binding affinity. For example, 2-(1-methylethyl) enhances hydrophobic interactions in the ATP-binding pocket .
  • Functional Group Additions : Introducing hydrogen bond donors/acceptors (e.g., sulfonamide at position 1) improves selectivity. In FGFR inhibitors, a methoxyphenyl group at position 5 forms critical hydrogen bonds with glycine residues .
  • Bioisosteric Replacement : Replacing halogens (e.g., Cl) with bioisosteres like trifluoromethyl balances potency and solubility .

Advanced: What strategies are effective in resolving contradictions in biological activity data among structurally similar pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer:
To address discrepancies:

  • In Vitro Profiling : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement. For example, FGFR1 IC₅₀ values may vary between biochemical and cellular assays due to membrane permeability differences .
  • Molecular Docking : Compare binding modes to identify steric clashes or suboptimal interactions. For instance, bulkier substituents at position 2 may reduce activity due to steric hindrance .
  • Metabolic Stability Testing : Assess cytochrome P450 interactions to rule out off-target effects .

Basic: What are the primary biological targets of 1H-Pyrrolo[2,3-b]pyridine derivatives in medicinal chemistry research?

Methodological Answer:
These derivatives target:

  • Fibroblast Growth Factor Receptors (FGFRs) : Potent inhibitors (e.g., compound 4h in shows FGFR1 IC₅₀ = 7 nM) .
  • Protein Kinases : Including JAK1/2 and MAP4K5, implicated in cancer and inflammatory diseases .
  • Dopamine Receptors : Fluorinated derivatives act as D4 receptor ligands for PET imaging .

Advanced: What methodologies are employed to enhance the solubility and pharmacokinetic properties of hydrophobic pyrrolo[2,3-b]pyridine cores?

Methodological Answer:
Strategies include:

  • Polar Substituents : Adding sulfone or piperazine groups improves water solubility. For example, 1-(methylsulfonyl) derivatives show enhanced bioavailability .
  • Prodrug Design : Masking hydrophobic groups with cleavable moieties (e.g., ester prodrugs of fluorobenzoate derivatives) .
  • Formulation Optimization : Use of co-solvents (e.g., PEG) or nanoparticle encapsulation to increase dissolution rates .

Basic: How is regioselectivity achieved in the functionalization of the pyrrolo[2,3-b]pyridine core?

Methodological Answer:
Regioselectivity is controlled by:

  • Directing Groups : Electron-withdrawing groups (e.g., chloro at position 4) direct electrophilic substitution to position 5 .
  • Metal-Catalyzed Reactions : Palladium-mediated cross-couplings (e.g., Suzuki) selectively modify brominated positions .

Advanced: What computational tools are used to predict the reactivity of pyrrolo[2,3-b]pyridine derivatives in synthetic planning?

Methodological Answer:

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., cyclization energy barriers) .
  • Molecular Dynamics (MD) Simulations : Predict solvation effects and intermediate stability .
  • ADMET Predictors : Tools like ACD/Labs Software estimate solubility, logP, and metabolic liabilities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine, 2-(1-methylethyl)-

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